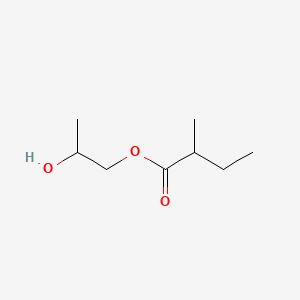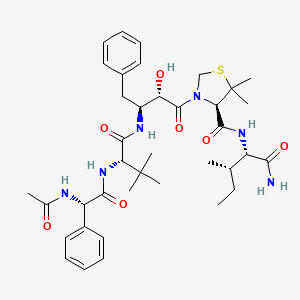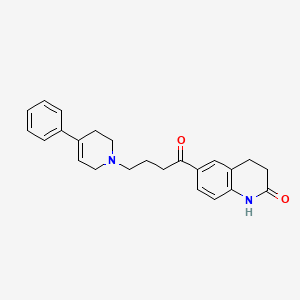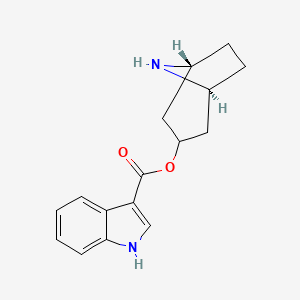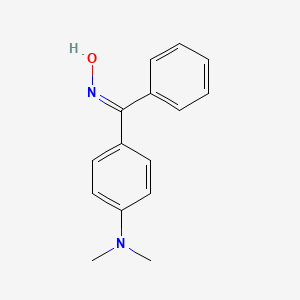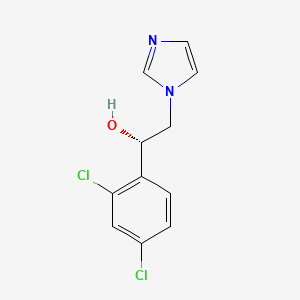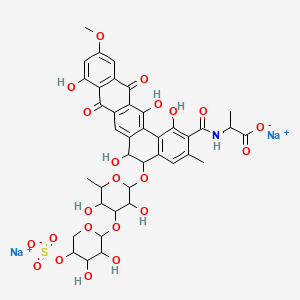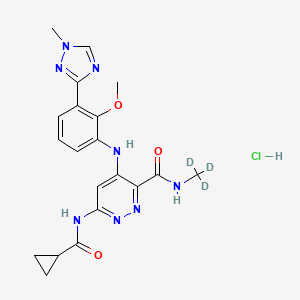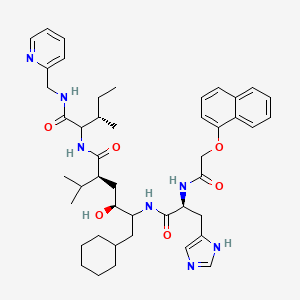
Noa-His-CVA-Ile-Amp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noa-His-CVA-Ile-Amp is a synthetic peptidic transition state analog inhibitor. It is composed of naphthyloxyacetyl-histidine-cyclohexylalanine-valine-isoleucine-2-aminomethylpyridine. This compound is known for its role in inhibiting proteases, particularly those from the human immunodeficiency virus (HIV) type 2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Ile-Amp involves multiple steps, starting with the preparation of individual amino acid derivatives. These derivatives are then coupled using peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Noa-His-CVA-Ile-Amp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .
Applications De Recherche Scientifique
Noa-His-CVA-Ile-Amp has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and protease inhibition.
Biology: The compound is employed in research on enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its potential therapeutic applications in treating diseases caused by protease activity, such as HIV.
Industry: The compound is used in the development of protease inhibitors for various industrial applications.
Mécanisme D'action
Noa-His-CVA-Ile-Amp exerts its effects by binding to the active site of proteases, thereby inhibiting their activity. The compound mimics the transition state of the natural substrate, leading to competitive inhibition. The molecular targets include the protease enzymes, and the pathways involved are those related to protease activity and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthyloxyacetyl-histidine-cyclohexylalanine-valine-neopentylamine: Another synthetic peptidic inhibitor with similar structural features.
Quinoline-2-carbonyl-asparagine-cyclohexylalanine-valine-neopentylamine: A compound with a different terminal group but similar inhibitory properties.
Uniqueness
Noa-His-CVA-Ile-Amp is unique due to its specific combination of amino acids and functional groups, which confer distinct inhibitory properties. Its ability to mimic the transition state of the natural substrate makes it a potent inhibitor of proteases .
Propriétés
Numéro CAS |
136419-12-0 |
|---|---|
Formule moléculaire |
C45H61N7O6 |
Poids moléculaire |
796.0 g/mol |
Nom IUPAC |
(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C45H61N7O6/c1-5-30(4)42(45(57)48-26-33-18-11-12-21-47-33)52-43(55)36(29(2)3)24-39(53)37(22-31-14-7-6-8-15-31)51-44(56)38(23-34-25-46-28-49-34)50-41(54)27-58-40-20-13-17-32-16-9-10-19-35(32)40/h9-13,16-21,25,28-31,36-39,42,53H,5-8,14-15,22-24,26-27H2,1-4H3,(H,46,49)(H,48,57)(H,50,54)(H,51,56)(H,52,55)/t30-,36-,37?,38-,39-,42?/m0/s1 |
Clé InChI |
VIIORGGCTLITHW-YBHXHPRFSA-N |
SMILES isomérique |
CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)C(C)C |
SMILES canonique |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
